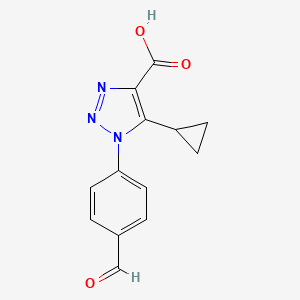
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid, also known as CCT251545, is a chemical compound that belongs to the class of triazole carboxylic acids. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies as a potent inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in DNA damage response and cell cycle regulation.
Mécanisme D'action
CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and regulates the cell cycle by delaying the entry into mitosis until the DNA damage is repaired. 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid binds to the ATP-binding site of CHK1 and inhibits its activity, leading to the accumulation of DNA damage and cell cycle arrest. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound induces DNA damage and cell cycle arrest, leading to apoptosis of cancer cells. Additionally, this compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid is its high potency and selectivity for CHK1 inhibition. This makes it a valuable tool for studying the role of CHK1 in cancer biology and for developing new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different types of cancer. Finally, the potential of this compound as a combination therapy with other chemotherapeutic agents should be explored to maximize its antitumor activity.
Méthodes De Synthèse
The synthesis of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid involves a multistep process that starts with the formation of a key intermediate compound, 4-(4-bromophenyl)-1-cyclopropyl-1H-1,2,3-triazole. This intermediate is then subjected to a series of reactions, including formylation, reduction, and carboxylation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.
Applications De Recherche Scientifique
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its mechanism of action involves the inhibition of CHK1, which leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cancer cell death.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-7-8-1-5-10(6-2-8)16-12(9-3-4-9)11(13(18)19)14-15-16/h1-2,5-7,9H,3-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIRDWIBHBNJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=C(C=C3)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

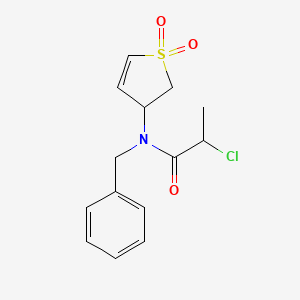
![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)
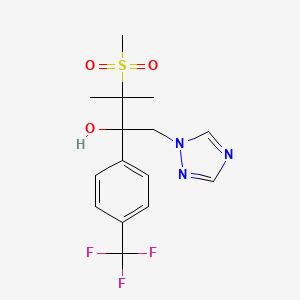
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
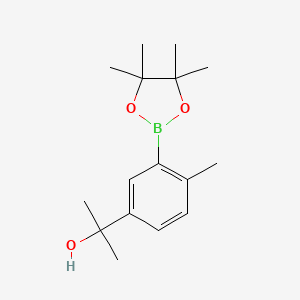
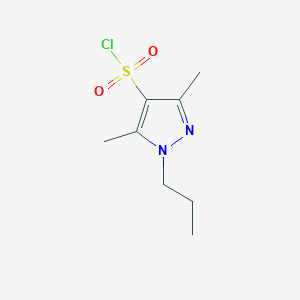
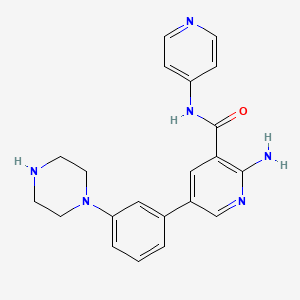
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)